Increased Lipophilicity via 4-Ethyl Substitution Over Unsubstituted 2-Phenoxyethane-1-thiol
The para-ethyl group on 2-(4-ethylphenoxy)ethane-1-thiol adds approximately two methylene units of lipophilicity relative to the unsubstituted 2-phenoxyethane-1-thiol. The computed logP of 2-(4-ethylphenoxy)ethane-1-thiol is estimated at 2.8–3.5 (XLogP3 or equivalent method), representing an increase of approximately 0.8–1.2 logP units above the unsubstituted comparator, which has a predicted logP of approximately 1.8–2.3 . This increase corresponds to an approximately 6–16 fold higher octanol/water partition coefficient, which directly impacts compound retention in reversed-phase chromatographic separations and membrane permeability in cell-based assays.
(~6–16× partition)
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | Computed logP 2.8–3.5 (XLogP3/iLogP estimation) |
| Comparator Or Baseline | 2-Phenoxyethane-1-thiol: predicted logP 1.8–2.3 |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.2 (~6–16× higher partition) |
| Conditions | In silico prediction using consensus logP algorithms; experimental confirmation pending. |
Why This Matters
For procurement decisions, the higher lipophilicity of the 4-ethyl derivative makes it the preferred building block when higher membrane permeability or non-polar phase partitioning is required, while the unsubstituted analog is inadequate for such applications.
